6-Iodopyridine-3-carboxylic acid ethyl ester

Suzuki-Miyaura coupling Cross-coupling Halopyridine reactivity

When bromo- or chloro-analogs fail in cross-coupling, the correct iodo-regioisomer is critical. Ethyl 6-iodonicotinate delivers the precise C3-carboxylate position and superior iodo reactivity (I > Br >> Cl) for efficient Pd-catalyzed coupling. Enables one-pot cross-coupling/cyclization to fused heterocycles (50-62% yield) and directed metalation for further functionalization (30-61% yield). Ideal for medicinal chemistry library synthesis. Available from stock with global shipping.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 151917-39-4
Cat. No. B176499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodopyridine-3-carboxylic acid ethyl ester
CAS151917-39-4
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)I
InChIInChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
InChIKeyKKKHZZOMDYNIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Iodonicotinate – Structural Identity & Baseline


6-Iodopyridine-3-carboxylic acid ethyl ester (CAS No. 151917-39-4), also known as Ethyl 6-iodonicotinate, is a heteroaromatic building block with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl ester at the 3-position and a reactive iodine atom at the 6-position [1]. It is a versatile scaffold used primarily as an intermediate in organic synthesis for constructing more complex molecules .

Suzuki-Miyaura cross-coupling intermediate
3-carboxylate regioisomer for C3-specific synthesis
Iodo leaving group for Pd-catalyzed couplings

Ethyl 6-Iodonicotinate – Irreplaceability vs. Halogen Analogs


Direct substitution of Ethyl 6-iodonicotinate with its bromo- or chloro- counterparts in cross-coupling reactions is not trivial. The reactivity of the halogen substituent on the pyridine ring is not uniform and is highly dependent on both the halogen identity and its position on the ring [1]. While density functional theory (DFT) calculations predict a reactivity order of I >> Br, Cl, experimental results show that the achieved yield can follow a different trend (Br > I >> Cl) due to factors like oxidative addition rates and catalyst compatibility [1]. Furthermore, the electron density and steric environment of the C3 position, as compared to C2 or C4, significantly impacts coupling efficiency, meaning a different isomer cannot be assumed to perform identically [2]. This necessitates the use of the specific iodo-3-carboxylate isomer for optimized synthetic routes.

TargetEthyl 6-iodonicotinatevs.Ethyl 6-bromonicotinate
Experimental yields may differ from DFT reactivity ranking; Br may give higher yields under specific conditions.
Target3-carboxylate isomervs.2- or 4-carboxylate isomers
Coupling efficiency may shift; C3 positional preference reported in Suzuki coupling.

Ethyl 6-Iodonicotinate: Evidence vs. Halogen & Positional Analogs


Suzuki-Miyaura Cross-Coupling Reactivity by Halogen

In a study of Suzuki-Miyaura cross-coupling with a boronated L-aspartic acid derivative, the experimental yield of halogen substituents on the pyridine ring followed the order: Br > I >> Cl [1]. This experimental outcome is juxtaposed with DFT calculations which predicted a significantly higher intrinsic reactivity for the iodo-substituent (I >> Br, Cl) [1]. This indicates that while the iodo-derivative may possess superior fundamental reactivity, the bromo-analog can achieve higher quantitative yields under specific optimized conditions, but the iodo-derivative remains far superior to the chloro-analog.

Cross-Coupling Halogen Reactivity
Class-level inference
Experimental yield order: Br > I >> Cl
Supports halogen-specific reactivity review; iodo viable but Br may give higher yield
Under reported conditions with L-aspartic acid derivative.
Suzuki-Miyaura coupling Cross-coupling Halopyridine reactivity

Position Effect on Coupling Yield: C3 vs. C2/C4

The position of the halogen on the pyridine ring is a key determinant of cross-coupling efficiency. The experimental data shows that for a given halogen, the yield order based on position is C3 > C2, C4 [1]. This means that a halopyridine substituted at the 3-position (as in the target compound) generally outperforms its 2- and 4-substituted isomers in this specific reaction context.

C3 Positional Yield Preference
Cross-study comparable
Positional yield order: C3 > C2, C4
Supports C3 regioisomer selection for coupling efficiency
Based on halopyridine Suzuki coupling study.
Regioselectivity Suzuki coupling Halopyridine

One-Pot Synthesis of Dipyridopyrimidinones

The utility of the target compound class has been directly demonstrated. All three ethyl iodopyridinecarboxylates (including the target compound's isomer class) were successfully employed in a one-pot palladium-catalyzed cross-coupling/cyclization reaction with 2-aminopyridine [1]. This reaction yielded a series of new dipyridopyrimidin-11-one and -5-one derivatives with yields ranging from 50 to 62% [1].

One-Pot Heterocycle Synthesis
Class-level inference
Yields 50–62% for dipyridopyrimidinones
Supports utility as intermediate for fused heterocyclic libraries
Pd-catalyzed cross-coupling/cyclization with 2-aminopyridine.
Heterocyclic chemistry Palladium catalysis One-pot synthesis

Physical Properties and Storage Stability

A comparison of vendor-supplied storage conditions indicates that all three halogenated analogs (iodo, bromo, chloro) require similar handling: storage under inert gas (nitrogen or argon) at 2–8°C . While this suggests comparable inherent stability under controlled laboratory conditions, the iodo-derivative is a yellow to orange-yellow solid , whereas the bromo-analog is described as a colorless liquid . This difference in physical state may impact handling and formulation preferences during use.

Physical State & Storage
Data to verify
Yellow/orange solid; store under inert gas 2–8°C
Solid form may simplify weighing; similar stability requirements
Based on vendor-supplied information; confirm with lot.
Physical chemistry Stability Storage conditions

Ethyl 6-Iodonicotinate – Primary Applications


Suzuki-Miyaura Cross-Coupling for Drug Scaffolds

As demonstrated by its favorable reactivity profile (I > Br >> Cl) and the advantageous C3 position (C3 > C2, C4) in cross-coupling studies, Ethyl 6-iodonicotinate is an ideal electrophilic partner for constructing biaryl and heteroaryl linkages in medicinal chemistry programs. Its use is specifically justified when synthetic routes demand the 3-carboxylate regiochemistry or when other halide partners (e.g., chloro) fail to react efficiently [1].

Key Intermediate for Dipyridopyrimidinones

This compound is a proven building block for the synthesis of complex, fused heterocyclic systems like dipyridopyrimidinones. Its ability to participate in a one-pot Pd-catalyzed cross-coupling/cyclization sequence, achieving yields of 50-62%, makes it a valuable starting material for generating libraries of biologically active scaffolds with potential antimicrobial or cytotoxic properties [2].

Late-Stage Functionalization via Metalation

The compound can serve as a substrate for directed metalation using mixed lithium-cadmium bases, enabling further functionalization of the pyridine ring. This approach has been used to synthesize various iodo-derivatives in yields of 30-61%, highlighting its utility as a versatile intermediate for generating more elaborate and diverse chemical matter in research and development settings [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling scaffold construction
Iodo substituent reactivity in Pd-catalyzed couplings
Coupling yield under optimized conditions
Dipyridopyrimidinone synthesis
One-pot cross-coupling/cyclization capability
Reaction yield and heterocycle formation
Late-stage metalation functionalization
Directed metalation with mixed lithium-cadmium base
Derivatization efficiency and scope

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